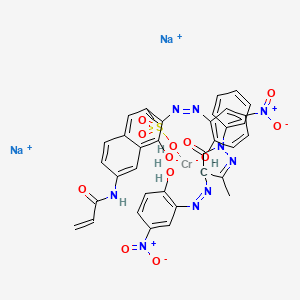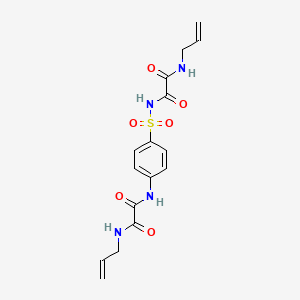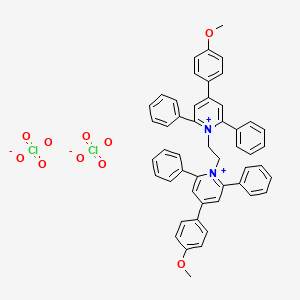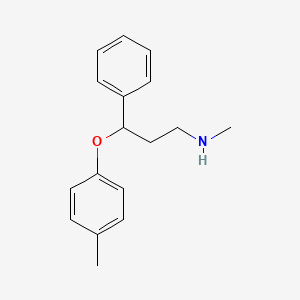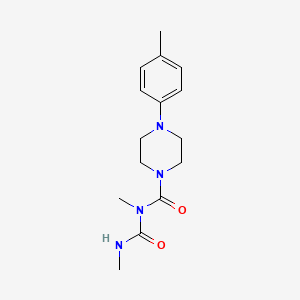
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a fluorine atom at the 6th position, an oximino group at the 4th position, and a propionyl group at the 1st position on the tetrahydroquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position of the tetrahydroquinoline ring.
Oximination: Conversion of the 4th position to an oximino group.
Propionylation: Addition of the propionyl group at the 1st position.
Each of these steps requires specific reagents and conditions to achieve the desired transformations. For example, fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions, while oximination may involve the use of hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroquinoline ring to a quinoline ring.
Reduction: Reduction of the oximino group to an amine.
Substitution: Substitution reactions at the fluorine or oximino positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrahydroquinoline ring can yield quinoline derivatives, while reduction of the oximino group can produce amine derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorinated compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the oximino and propionyl groups can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the oximino and propionyl groups, which can affect its chemical properties and applications.
4-Oximino-1-propionyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, which can influence its binding affinity and reactivity.
1-Propionyl-1,2,3,4-tetrahydroquinoline: Lacks both the fluorine and oximino groups, resulting in different chemical behavior.
Uniqueness
6-Fluoro-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of its fluorine, oximino, and propionyl groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, reactivity, and stability, making it a valuable compound for various applications.
属性
CAS 编号 |
81892-46-8 |
|---|---|
分子式 |
C12H13FN2O2 |
分子量 |
236.24 g/mol |
IUPAC 名称 |
1-[(4Z)-6-fluoro-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13FN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI 键 |
FEGWEZYQHKCBKL-UVTDQMKNSA-N |
手性 SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)F |
规范 SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



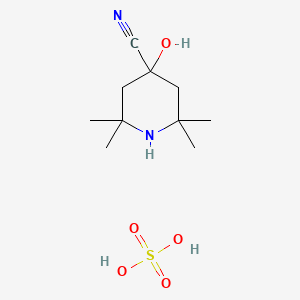




![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)
